3-(2,3-dihydro-1H-inden-5-yloxy)propanal
Description
3-(2,3-Dihydro-1H-inden-5-yloxy)propanal is an organic compound featuring a 2,3-dihydroindene backbone substituted with a propanal group via an ether linkage at the 5-position. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The compound’s structure combines the aromaticity of the indene moiety with the reactivity of an aldehyde group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZFGRXLYEVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate aldehyde under controlled conditions. One common method includes the use of a base-catalyzed etherification reaction where 2,3-dihydro-1H-indene is reacted with 3-chloropropanal in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the indene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid.
Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)propanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-5-yloxy)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The indene moiety may interact with hydrophobic pockets in biological molecules, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact : The aldehyde group in the target compound contrasts with carboxylic acids (e.g., ), amines (e.g., ), and ketones (e.g., ), altering reactivity and solubility. Aldehydes are more reactive toward nucleophiles than carboxylic acids or ketones.
Physicochemical Properties
Key Observations :
- Lipophilicity : The carboxylic acid derivative has higher XLogP3 (2.9) due to its methyl branch, while the amine is less lipophilic, favoring aqueous solubility.
- Polarity : The sulfonyl-containing analog (TPSA: ~74.6 Ų) is more polar than the aldehyde or amine derivatives.
Research Findings and Implications
- Forensic Relevance : Amine analogs (e.g., 5-APDI) are flagged in forensic studies for their structural similarity to controlled substances, necessitating advanced analytical techniques (e.g., HRMS, NMR) for identification .
Biological Activity
3-(2,3-dihydro-1H-inden-5-yloxy)propanal is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an indene moiety linked to a propanal group through an ether bond. This unique structure contributes to its chemical reactivity and biological activity. The molecular formula is C₁₁H₁₂O₂, with a molecular weight of approximately 176.21 g/mol.
Biological Activity
Antimicrobial Properties:
Research indicates that 3-(2,3-dihydro-1H-inden-5-yloxy)propanal exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Properties:
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. Notably, it has shown effectiveness against specific cancer types, such as breast and colon cancer.
The biological activity of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal is attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Hydrophobic Interactions: The indene moiety may interact with hydrophobic pockets in biological molecules, influencing their activity.
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Research Findings
A summary of notable studies investigating the biological activity of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal is presented below:
Case Studies
-
Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of 3-(2,3-dihydro-1H-inden-5-yloxy)propanal against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts after treatment with the compound at concentrations as low as 50 µg/mL. -
Cancer Cell Line Studies:
In a separate investigation published in the Journal of Cancer Research, the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 30 µM for MCF-7 cells and 25 µM for HCT116 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
